(R)-Methotrexate-d3

Description

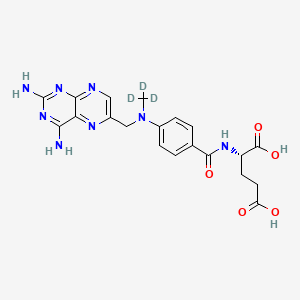

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOZXECLQNJBKD-FUPFOCIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962981 | |

| Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432545-63-6 | |

| Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 432545-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Methotrexate-d3 for Researchers and Drug Development Professionals

Abstract

(R)-Methotrexate-d3 is the deuterium-labeled form of (R)-Methotrexate, a stereoisomer of the widely used antimetabolite and antifolate agent, Methotrexate. This stable isotope-labeled compound serves as a critical tool in analytical and research settings, primarily as an internal standard for the highly accurate quantification of Methotrexate in biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and detailed experimental protocols for its application in quantitative analysis. Additionally, it explores the broader mechanism of action of Methotrexate and its impact on key cellular signaling pathways, offering valuable context for its use in research and drug development.

Introduction to this compound

This compound is a specialized chemical compound where three hydrogen atoms in the methyl group of (R)-Methotrexate have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its unlabeled counterpart, while maintaining nearly identical chemical and physical properties. This key characteristic makes it an ideal internal standard for isotope dilution mass spectrometry, a gold-standard analytical technique for precise quantification.[1][2][3]

The "R" designation refers to the stereochemistry at the chiral center of the glutamic acid moiety of the methotrexate molecule. While the L-isomer (L-Methotrexate or (S)-Methotrexate) is the biologically active form of the drug, the R-isomer can be present as an impurity or used specifically as a distinct analytical standard. The use of a stereoisomer as an internal standard can be advantageous in certain chromatographic separations.

Table 1: Chemical and Physical Properties of Methotrexate-d3

| Property | Value |

| Synonyms | Amethopterin-d3, MTX-d3 |

| Molecular Formula | C₂₀H₁₉D₃N₈O₅ |

| Molecular Weight | 457.46 g/mol [4] |

| Appearance | Orange solid |

| Purity | Typically ≥99% deuterated forms (d₁-d₃) |

| Storage | 4°C |

| Stability | ≥ 2 years |

Mechanism of Action of the Active Moiety: Methotrexate

To appreciate the applications of this compound, it is essential to understand the mechanism of action of its non-deuterated, biologically active counterpart, L-Methotrexate. Methotrexate is a folate analog that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[5] This inhibition blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By disrupting DNA synthesis, methotrexate selectively targets rapidly dividing cells, which is the basis for its use as an anti-cancer agent.[5]

Beyond its anti-proliferative effects, methotrexate also exhibits immunomodulatory and anti-inflammatory properties, making it a cornerstone therapy for autoimmune diseases like rheumatoid arthritis. These effects are mediated through various signaling pathways.

Key Signaling Pathways Modulated by Methotrexate

Methotrexate has been shown to influence several critical intracellular signaling cascades:

-

JAK/STAT Pathway: Methotrexate can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is integral to signaling for numerous pro-inflammatory cytokines. By inhibiting the JAK/STAT pathway, methotrexate can reduce the inflammatory response.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. Methotrexate can indirectly inhibit NF-κB activation, further contributing to its anti-inflammatory effects.

-

Adenosine Signaling: Methotrexate can lead to an increase in the extracellular concentration of adenosine, which has potent anti-inflammatory properties.

Below are Graphviz diagrams illustrating these key signaling pathways.

Application of this compound in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the therapeutic drug monitoring (TDM) of methotrexate in various biological fluids.[1][2][3]

Experimental Workflow for Quantitative Analysis

The general workflow for using this compound as an internal standard is depicted in the following diagram:

Detailed Experimental Protocols

The following protocols are composites based on methodologies reported in the scientific literature. Researchers should optimize these protocols for their specific instrumentation and experimental conditions.

Protocol 1: Sample Preparation (Protein Precipitation)

-

To 100 µL of biological sample (plasma, serum, or cerebrospinal fluid), add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration range).

-

Add 300 µL of a protein precipitation agent, such as acetonitrile or methanol, containing 0.1% formic acid.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for separation.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM) Transitions: The specific mass-to-charge (m/z) transitions for the precursor and product ions of methotrexate and its deuterated internal standard are monitored.

Table 2: Representative Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methotrexate | 455.2 | 308.1 | 20-40 |

| Methotrexate-d3 | 458.2 | 311.2 | 20-40 |

Note: The optimal collision energy should be determined experimentally for the specific instrument being used.

Quantitative Data and Method Validation

LC-MS/MS methods utilizing this compound as an internal standard are typically validated for linearity, precision, and accuracy.

Table 3: Summary of Typical Quantitative Performance Data

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

Synthesis of this compound

While detailed, step-by-step synthesis protocols for this compound are often proprietary, the general approach involves modifications of established methotrexate synthesis routes. The synthesis of methotrexate typically involves the condensation of three key building blocks: a pteridine derivative, p-aminobenzoic acid, and glutamic acid. For this compound, a deuterated methylating agent would be used to introduce the trideuteriomethyl group, and (R)-glutamic acid would be used to ensure the correct stereochemistry.

Future Perspectives and Applications

The use of stable isotope-labeled compounds like this compound is expanding. Beyond its established role as an internal standard, it has the potential to be used as a tracer in pharmacokinetic and pharmacodynamic studies. By administering this compound and monitoring its fate and the fate of its metabolites, researchers can gain deeper insights into the absorption, distribution, metabolism, and excretion (ADME) of methotrexate. This can be particularly valuable in personalized medicine, helping to understand inter-individual variability in drug response and toxicity.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals working with methotrexate. Its primary application as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of methotrexate in biological samples, which is crucial for therapeutic drug monitoring and pharmacokinetic studies. Understanding the underlying mechanism of action of methotrexate and the analytical methodologies that this compound enables is fundamental to advancing research and optimizing the clinical use of this important therapeutic agent.

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. esschemco.com [esschemco.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methotrexate inhibits glucocorticoids-induced osteoclastogenesis via activating IFN-γR/STAT1 pathway in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

(R)-Methotrexate-d3: A Technical Guide for Researchers

(R)-Methotrexate-d3 is a stable, isotopically labeled form of the (R)-enantiomer of Methotrexate, a potent antifolate agent. This guide provides an in-depth overview of its chemical structure, properties, and applications, particularly its use as an internal standard in advanced bioanalytical techniques. It is intended for researchers, scientists, and professionals in drug development and pharmacology.

Chemical Structure and Properties

This compound is structurally analogous to the pharmacologically active (S)-Methotrexate, with two key distinctions: the stereochemistry at the chiral carbon of the glutamate moiety is in the (R) configuration, and the three hydrogen atoms of the N-methyl group are replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Methotrexate.[1][2][3]

The chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Formal Name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-D-glutamic acid | [3] |

| Synonyms | (R)-MTX-d3, Amethopterin-d3 (R-isomer) | [3][4] |

| CAS Number | Not explicitly available for (R)-isomer; 432545-63-6 for (S)-isomer | [3][5][6][7] |

| Molecular Formula | C₂₀H₁₉D₃N₈O₅ | [3][6][7] |

| Molecular Weight | 457.5 g/mol | [3][6][8][9] |

| Appearance | Orange or Yellow-Orange Crystalline Solid | [6][10] |

| Purity (Isotopic) | ≥99% deuterated forms (d₁-d₃) | [3] |

| Storage Temperature | 4°C | [3] |

| Stability | ≥ 2 years (at recommended storage) | [3] |

| Solubility | DMF: 14 mg/mL; DMSO: 3 mg/mL; PBS (pH 7.2): 1 mg/mL | [3] |

Mechanism of Action: Folate Pathway Inhibition

Like its non-deuterated counterpart, the primary mechanism of action for Methotrexate is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[11][12][13] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into its biologically active form, tetrahydrofolate (THF).[11][14] THF is an essential cofactor for the synthesis of thymidylate and purine nucleotides, which are the fundamental building blocks of DNA and RNA.[13]

By blocking DHFR, Methotrexate depletes the intracellular pool of THF, which in turn inhibits DNA synthesis, repair, and cellular replication.[11][12][13] This disruption of cell proliferation is the basis for its use as an anticancer and immunosuppressive agent.[10][13][15] The (R)-isomer is significantly less biologically active than the therapeutic (S)-isomer, but it retains the same fundamental chemical properties necessary for use as an analytical standard.

Application in Bioanalytical Research

The primary application of this compound is as an internal standard (IS) for the quantitative analysis of Methotrexate in biological matrices (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][16]

Advantages of using a stable isotope-labeled internal standard:

-

Co-elution: The IS behaves nearly identically to the analyte during sample extraction and chromatographic separation, correcting for matrix effects and variability.[16]

-

Mass Differentiation: The deuterium labeling provides a mass shift (typically +3 Da), allowing the mass spectrometer to distinguish it from the unlabeled analyte while maintaining similar ionization efficiency.[1]

-

Accuracy and Precision: Its use significantly improves the accuracy, precision, and reproducibility of quantitative assays, which is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[17][18]

Using the (R)-isomer specifically can be advantageous as it is biologically less active, minimizing any potential interference with cellular processes in in vitro or in vivo experimental systems where the sample might be used for further biological assays.

Experimental Protocol: Quantification of Methotrexate in Human Plasma by UPLC-MS/MS

This section outlines a representative protocol for the determination of Methotrexate in plasma samples, employing this compound as an internal standard. This method is adapted from established bioanalytical procedures.[16][19][20]

Materials and Reagents

-

Analytes: Methotrexate reference standard, this compound (Internal Standard).

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.

-

Additives: Formic acid (FA).

-

Matrix: Drug-free human plasma for calibration standards and quality controls (QCs).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Methotrexate and this compound in a suitable solvent mixture (e.g., Methanol with a small amount of 0.1 N NaOH to aid dissolution).

-

Working Standard Solutions: Serially dilute the Methotrexate stock solution with 50:50 ACN:Water to prepare working standards for the calibration curve (e.g., ranging from 0.025 to 10 µmol/L).[16]

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 0.1 µmol/L) in methanol. This solution will be used for protein precipitation.[16]

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 250 µL of the IS working solution in methanol to each tube.[16]

-

Vortex mix for 30-60 seconds to precipitate plasma proteins.[16]

-

Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitated protein.[16][20]

-

Transfer 50 µL of the clear supernatant to a new tube or HPLC vial.

-

Add 950 µL of water (or initial mobile phase composition) to the supernatant.[16]

-

Vortex briefly and place the vial in the autosampler for injection.

UPLC-MS/MS Conditions

| Parameter | Typical Condition |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC HSS C18 SB (2.1 x 30 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.5 mL/min |

| Elution | Isocratic or a rapid gradient elution |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD, Sciex API 3200) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (MTX) | m/z 455.1 → 308.1 |

| MRM Transition (IS) | m/z 458.1 → 311.1 (Note: exact mass may vary slightly based on source, e.g., 457.5 -> 310.1) |

| Source Temperature | ~150°C |

| Desolvation Temp. | ~500°C |

Data Analysis

-

Integrate the peak areas for both the Methotrexate and this compound (IS) MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Methotrexate in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methotrexate-d3 | CAS 432545-63-6 | LGC Standards [lgcstandards.com]

- 6. esschemco.com [esschemco.com]

- 7. Methotrexate-d3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. Methotrexate-d3 | CAS 432545-63-6 | LGC Standards [lgcstandards.com]

- 9. Methotrexate-d3 | CAS 432545-63-6 | LGC Standards [lgcstandards.com]

- 10. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pfizermedicalinformation.ca [pfizermedicalinformation.ca]

- 12. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. ClinPGx [clinpgx.org]

- 15. Methotrexate (Rheumatrex, Trexall, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 16. waters.com [waters.com]

- 17. Review of the bioanalytical methods for the determination of methotrexate and its metabolites in in vitro, preclinical and clinical studies: Case studies and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thieme-connect.com [thieme-connect.com]

- 20. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]

An In-depth Technical Guide on the Stereoisomers of Deuterated Methotrexate: (R)-Methotrexate-d3 vs. (S)-Methotrexate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, possesses a chiral center, leading to the existence of two enantiomers: (S)-Methotrexate and (R)-Methotrexate. The therapeutic efficacy of methotrexate is almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] The (R)-enantiomer is considered an impurity with significantly lower biological activity.[1] This technical guide provides a comprehensive comparison of the deuterated forms, (S)-Methotrexate-d3 and (R)-Methotrexate-d3, focusing on their core biochemical and cellular effects. While specific comparative data for the deuterated enantiomers is limited, this guide synthesizes available information on the non-deuterated stereoisomers to provide a robust framework for understanding their differential properties. Deuterated analogs like Methotrexate-d3 are frequently used as internal standards in quantitative analyses due to their similar chemical properties and distinct mass.[3]

Introduction to Methotrexate Stereochemistry and Deuteration

Methotrexate functions as an antimetabolite by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylates, thereby disrupting DNA synthesis, repair, and cellular replication.[4] The presence of an asymmetric carbon atom in the glutamate moiety of methotrexate results in two stereoisomers, (S) and (R). The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with the active site of DHFR.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common strategy in drug development and analysis. Deuterated compounds, such as Methotrexate-d3, are invaluable as internal standards in mass spectrometry-based bioanalytical assays due to their nearly identical physicochemical properties to the parent drug but distinct mass.[3] While deuteration can sometimes influence the pharmacokinetic and metabolic profiles of drugs, it is generally accepted that the fundamental biological activity of a molecule at its target site remains largely unchanged. This guide will therefore extrapolate data from non-deuterated enantiomers to compare this compound and (S)-Methotrexate-d3.

Comparative Biological Activity

The biological activity of methotrexate enantiomers is starkly different, with the (S)-form being the pharmacologically active isomer.

Dihydrofolate Reductase (DHFR) Inhibition

The primary mechanism of action of methotrexate is the inhibition of DHFR. The (S)-enantiomer binds to the active site of DHFR with high affinity, leading to the downstream effects of folate depletion. The (R)-enantiomer is a significantly weaker inhibitor of DHFR.

Table 1: Comparative DHFR Inhibition of Methotrexate Enantiomers

| Compound | Target Enzyme | IC50 (µM) | Reference |

| (S)-Methotrexate | L1210 Mouse Leukemia DHFR | 0.002 | [5] |

| (R)-Methotrexate | L1210 Mouse Leukemia DHFR | > 100 (estimated) | [5] |

Note: Data for non-deuterated enantiomers is used as a proxy for the deuterated analogs. The IC50 for (R)-Methotrexate is estimated based on its reported low cytotoxicity.

Antiproliferative Activity

The differential inhibition of DHFR by the methotrexate enantiomers translates to a significant difference in their ability to inhibit cell proliferation. The (S)-enantiomer is a potent inhibitor of cancer cell growth, while the (R)-enantiomer exhibits minimal antiproliferative effects.

Table 2: Comparative Antiproliferative Activity of Methotrexate Enantiomers

| Compound | Cell Line | IC50 (µM) | Reference |

| (S)-Methotrexate | Wild-type L1210 Cells | 0.002 | [5] |

| (R)-Methotrexate | Wild-type L1210 Cells | 0.40 - 2.4 | [5] |

Note: Data for non-deuterated enantiomers is used as a proxy for the deuterated analogs.

Pharmacokinetics

Table 3: General Pharmacokinetic Parameters of Methotrexate (Non-enantiomer specific)

| Parameter | Value | Reference |

| Bioavailability (oral) | Variable, dose-dependent | [7] |

| Protein Binding | ~50% | [7] |

| Metabolism | Hepatic, intracellular polyglutamation | [7] |

| Elimination Half-life | 3-10 hours (low dose) | [8][9] |

| Excretion | Primarily renal | [8] |

Synthesis Overview

The synthesis of methotrexate is a multi-step process.[10][11] The stereospecific synthesis of the (S) and (R) enantiomers typically involves the use of chiral starting materials, specifically L-glutamic acid for (S)-Methotrexate and D-glutamic acid for (R)-Methotrexate. The synthesis of the deuterated analogs would involve the use of a deuterated methylating agent, such as iodomethane-d3, at the appropriate step to introduce the trideuteromethyl group.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from commercially available kits and published literature.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (this compound and (S)-Methotrexate-d3)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH solution, and the test compound dilutions.

-

Add the DHFR enzyme to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the DHF solution to each well.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).

-

Calculate the rate of NADPH consumption (decrease in A340/min).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing cell viability and proliferation.[13]

Objective: To determine the antiproliferative effect of a compound on a given cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of a purple formazan product that can be quantified spectrophotometrically.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compounds (this compound and (S)-Methotrexate-d3)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This protocol provides a general framework for the separation of methotrexate enantiomers.[14][15]

Objective: To separate and quantify the (R) and (S) enantiomers of methotrexate.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., a protein-based column like human serum albumin or a cyclodextrin-based column)

-

Mobile phase (e.g., a mixture of buffer and organic solvent, such as phosphate buffer and acetonitrile)

-

(R)- and (S)-Methotrexate standards

-

Sample containing a mixture of the enantiomers

Procedure:

-

Prepare the mobile phase and equilibrate the chiral column.

-

Dissolve the standards and the sample in the mobile phase.

-

Inject the standards individually to determine their retention times.

-

Inject the sample mixture.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 303 nm).

-

Quantify the amount of each enantiomer based on the peak area from the chromatogram.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by methotrexate involves the inhibition of the folate metabolic pathway.

Caption: (S)-Methotrexate signaling pathway.

The following diagram illustrates a typical experimental workflow for comparing the in vitro activity of the two enantiomers.

Caption: In vitro comparison workflow.

Conclusion

The stereochemistry of methotrexate is a critical determinant of its biological activity. The (S)-enantiomer is the potent, pharmacologically active form, while the (R)-enantiomer is significantly less active. This disparity is primarily due to the stereospecific binding requirements of the dihydrofolate reductase active site. Although direct comparative studies on the deuterated enantiomers, this compound and (S)-Methotrexate-d3, are scarce, it is reasonable to conclude that their biological activities will mirror those of their non-deuterated counterparts. Therefore, (S)-Methotrexate-d3 is expected to be a potent inhibitor of DHFR and cell proliferation, whereas this compound is expected to be largely inactive. These deuterated compounds serve as essential tools for the accurate bioanalysis of methotrexate and its enantiomeric impurities. Further research into the specific pharmacokinetic and pharmacodynamic properties of the deuterated enantiomers could provide a more complete understanding of their behavior in biological systems.

References

- 1. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. droracle.ai [droracle.ai]

- 5. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sincerechemical.com [sincerechemical.com]

- 11. sincerechemical.com [sincerechemical.com]

- 12. scispace.com [scispace.com]

- 13. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methotrexate determination in pharmaceuticals by enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC analysis of optical isomers of leucovorin and methotrexate using achiral-chiral system - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Methotrexate as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterated methotrexate (MTX-d3) as an internal standard for the quantitative analysis of methotrexate in biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy and reliability of results.[1] This is particularly important in therapeutic drug monitoring and pharmacokinetic studies where precise measurements are essential.[2]

Introduction to Deuterated Internal Standards

In mass spectrometry-based bioanalysis, an ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.[1] Deuterated internal standards, such as MTX-d3, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1][3] This structural similarity ensures that the internal standard closely mimics the behavior of the analyte during extraction, chromatography, and ionization, leading to more accurate and precise quantification.[1] MTX-d3 is the deuterium-labeled form of methotrexate, an antimetabolite and antifolate agent used in the treatment of cancer and autoimmune diseases.[3]

Analytical Methodologies

The quantification of methotrexate using MTX-d3 as an internal standard is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of methotrexate in complex biological samples like plasma, serum, and erythrocytes.[2][4]

Sample Preparation

The initial step in the analytical workflow involves the extraction of methotrexate and the internal standard from the biological matrix. The primary goal is to remove proteins and other interfering substances that can affect the analytical column and the ionization process. Common techniques include:

-

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as methanol or acetonitrile, is added to the sample to precipitate proteins.[5] In some protocols, a mixture of methanol and acetonitrile is used.[5] The supernatant, containing the analyte and internal standard, is then collected for analysis.

-

Solid-Phase Extraction (SPE): This technique provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to selectively retain and elute the analyte and internal standard.[6]

A general workflow for sample preparation and analysis is depicted below.

Experimental Protocols

Detailed experimental conditions are critical for reproducing analytical methods. The following tables summarize the key parameters from various published studies for the quantification of methotrexate using deuterated methotrexate as an internal standard.

Sample Preparation Protocols

| Parameter | Method 1 | Method 2[2] | Method 3[6] |

| Matrix | Plasma or Serum | Plasma | Serum |

| Sample Volume | 50 µL | Not Specified | Not Specified |

| Internal Standard | Methotrexate-2H3 | Methotrexate-d3 | Isotopically labelled internal standard |

| Extraction Method | Protein Precipitation | Not Specified | Solid Phase Extraction (SPE) |

| Precipitating Agent | 250 µL of 0.1 µmol/L ISTD in methanol | Not Specified | Not Applicable |

| Extraction Sorbent | Not Applicable | Not Applicable | Waters Oasis Max ion-exchange 96-well plate |

| Final Extract Dilution | 50 µL of supernatant added to 950 µL water | Not Specified | Not Specified |

Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Parameters

| Parameter | Method 1 | Method 2[2] | Method 3[4] | Method 4[7] |

| LC System | Waters Acquity UPLC | Waters Acquity UPLC | Not Specified | Not Specified |

| Column | ACQUITY UPLC HSS C18 SB | Not Specified | XBridge BEH C18 with XP vanguard precolumn | Not Specified |

| Mobile Phase A | Not Specified | Not Specified | 10 nM ammonium acetate (pH 10) | Not Specified |

| Mobile Phase B | Not Specified | Not Specified | Methanol | Not Specified |

| Elution | Isocratic | Not Specified | Gradient | Not Specified |

| Flow Rate | Not Specified | Not Specified | Not Specified | Not Specified |

| MS System | Xevo TQD Mass Spectrometer | Not Specified | Not Specified | MALDI-triple quadrupole MS/MS |

| Ionization Mode | Electrospray Ionization (ESI) | ESI | ESI Positive Ionization | MALDI |

| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM | MRM | Selected Reaction Monitoring (SRM) |

| MRM Transition (Methotrexate) | Not Specified | Not Specified | Not Specified | m/z 455.2 → 308.2 |

| MRM Transition (MTX-d3) | Not Specified | Not Specified | Not Specified | m/z 458.2 → 311.2 |

Performance Characteristics

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. The following table summarizes the performance characteristics of various methods using deuterated methotrexate as an internal standard.

| Parameter | Method 1[4] | Method 2[6] | Method 3[7] | Method 4[2] |

| Linearity Range | 2.0 to 500.0 nmol/L | Up to approx. 100 nmol/L | Not Specified | Up to 50 µM |

| Correlation Coefficient (r²) | > 0.99 | Not Specified | Not Specified | > 0.99 |

| Intra-day Precision (%CV) | 0.8 to 5.2% | ≤6% (within-batch) | Not Specified | Not Specified |

| Inter-day Precision (%CV) | 0.8 to 5.2% | ≤6% (between-batch) | Not Specified | Not Specified |

| Accuracy (% Bias) | 93.0 to 107.0% | <5% (between-batch and within-batch) | Not Specified | Not Specified |

| Recovery (%) | 82.7 to 105.1% | Mean recovery 107% (spiked samples), 100% (post-extraction spike) | Not Specified | Not Specified |

| Lower Limit of Quantification (LLOQ) | Not Specified | 0.1 nmol/L | 1 nmol/L | Not Specified |

| Matrix Effect (%) | 96.5 to 104.4% | No significant interference | Not Specified | Not Specified |

Signaling Pathways and Logical Relationships

The primary mechanism of action of methotrexate is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and certain amino acids.[3] By blocking DHFR, methotrexate disrupts the folate metabolic pathway, leading to an arrest of cellular proliferation. This is the basis for its use as an anticancer and immunosuppressive agent.[3]

Conclusion

The use of deuterated methotrexate as an internal standard in LC-MS/MS-based methods provides a robust, accurate, and precise approach for the quantification of methotrexate in biological samples.[2] The near-identical physicochemical properties of MTX-d3 to the native analyte ensure reliable correction for variability during sample processing and analysis.[1] The methodologies outlined in this guide demonstrate excellent performance characteristics, making them suitable for a wide range of applications, including therapeutic drug monitoring, clinical research, and pharmacokinetic studies. The high sensitivity and specificity of these methods are particularly advantageous, especially when compared to immunoassays which can be prone to interference from methotrexate metabolites.[8]

References

- 1. texilajournal.com [texilajournal.com]

- 2. repub.eur.nl [repub.eur.nl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Simultaneous determination of erythrocyte methotrexate polyglutamates by a novel and simple HPLC-MS/MS method with stable isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A sensitive LC-MS/MS methotrexate assay capable of assessing adherence to methotrexate therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical Validation of a Second-Generation Methotrexate Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Methotrexate-d3: A Technical Guide for Researchers

Introduction

(R)-Methotrexate-d3 is the deuterated form of (R)-Methotrexate, an isomer of the widely used antimetabolite and antifolate drug, Methotrexate. The incorporation of three deuterium atoms on the N-methyl group provides a stable, heavy-isotope labeled internal standard essential for the accurate quantification of Methotrexate and its metabolites in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, primary applications, and detailed experimental protocols for its use in research, particularly in the field of therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Physicochemical Properties and Identification

This compound is structurally analogous to Methotrexate, with the key difference being the substitution of three hydrogen atoms with deuterium on the methyl group attached to the p-aminobenzoyl moiety. This isotopic substitution results in a predictable mass shift, which is fundamental to its application as an internal standard.

| Property | Value |

| CAS Number | 432545-63-6 (for Methotrexate-d3) |

| Molecular Formula | C₂₀H₁₉D₃N₈O₅ |

| Molecular Weight | 457.46 g/mol |

| Appearance | Orange solid |

| Purity | Typically ≥99% deuterated forms (d₁-d₃) |

| Synonyms | Amethopterin-d3, MTX-d3 |

Core Applications in Research

The primary and most critical application of this compound is as an internal standard in quantitative bioanalytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility stems from its chemical and physical similarity to the analyte (Methotrexate), ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variations in these processes.

Experimental Protocols: Quantification of Methotrexate in Biological Matrices

The following is a representative experimental protocol for the determination of Methotrexate in human plasma or serum using this compound as an internal standard.

Sample Preparation (Protein Precipitation)

-

To a 50 µL aliquot of the plasma or serum sample, add 250 µL of a precipitation solution containing the internal standard, this compound, at a concentration of 0.1 µmol/L in methanol.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 16,100 x g for 2 minutes to pellet the precipitated proteins.

-

Carefully transfer 50 µL of the resulting supernatant to a new tube.

-

Add 950 µL of water to the supernatant to create the final extract for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

-

Injection Volume: 5 µL of the final extract.

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is the standard.

-

MRM Transitions:

-

Methotrexate: m/z 455.2 → 308.1

-

This compound (Internal Standard): m/z 458.2 → 311.2

-

The specific voltages and gas settings (e.g., ion spray voltage, temperature, nebulizer gas, and collision gas pressure) should be optimized for the specific instrument being used.

Signaling Pathways of Methotrexate

While this compound is primarily used as a non-pharmacologically active tracer, its parent compound, Methotrexate, exerts its therapeutic effects through the inhibition of several key enzymes involved in folate metabolism and by modulating inflammatory pathways. The primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), which leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and pyrimidines, thereby inhibiting DNA and RNA synthesis. Additionally, at the low doses used in autoimmune diseases, Methotrexate is thought to exert its anti-inflammatory effects through the promotion of adenosine release.

Experimental Workflow

The general workflow for utilizing this compound in a quantitative bioanalytical assay is a multi-step process that ensures accuracy and reproducibility of the results.

Conclusion

This compound is an indispensable tool for researchers and clinicians involved in the study of Methotrexate. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for therapeutic drug monitoring, pharmacokinetic research, and other quantitative studies. The detailed protocols and understanding of the underlying principles outlined in this guide are intended to support the effective implementation of this compound in the laboratory, ultimately contributing to the safer and more effective use of Methotrexate in clinical practice.

Unraveling the Stereochemistry of Methotrexate: A Technical Guide to the Biological Activity of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a cornerstone of chemotherapy and immunosuppressive therapy, is a chiral molecule existing as two non-superimposable mirror images, the L- and D-enantiomers. While the commercially available drug is predominantly the L-isomer, the presence of the D-enantiomer as an impurity has been detected in some formulations.[1][2] This raises critical questions regarding the distinct biological activities of each enantiomer and their potential impact on therapeutic efficacy and toxicity. This technical guide provides an in-depth exploration of the biological activities of methotrexate enantiomers, summarizing available data, detailing relevant experimental protocols, and visualizing the complex biochemical pathways involved.

Comparative Biological Activity of Methotrexate Enantiomers

The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism essential for the synthesis of purines and pyrimidines, and consequently, for DNA and RNA synthesis.[3][4] While both enantiomers of methotrexate can interact with DHFR, their biological impact differs significantly.

Inhibition of Dihydrofolate Reductase (DHFR)

Table 1: Dihydrofolate Reductase (DHFR) Inhibition by Methotrexate

| Compound | Target | Inhibition Parameter | Value |

| L-Methotrexate | Human DHFR | Ki | 3.4 pM[5] |

| D-Methotrexate | Human DHFR | Ki | Data not available |

| Racemic Methotrexate | L1210 Mouse Leukemia DHFR | IC50 | 0.160 µM[6] |

Note: The IC50 value for racemic methotrexate is provided for context, as specific comparative data for the enantiomers is limited.

Cytotoxicity and Inhibition of Cell Growth

Despite its ability to inhibit DHFR, D-methotrexate exhibits significantly lower cytotoxicity against cancer cell lines compared to L-methotrexate.[1][2] This discrepancy is largely attributed to differences in cellular uptake and intracellular metabolism, particularly polyglutamylation. L-methotrexate is actively transported into cells and subsequently converted into polyglutamated forms, which are retained intracellularly and are also potent inhibitors of DHFR and other folate-dependent enzymes.[7] The D-enantiomer, however, does not undergo polyglutamylation to the same extent, leading to lower intracellular concentrations and reduced cytotoxic effects.[7]

Table 2: Comparative Cytotoxicity of Methotrexate Enantiomers

| Cell Line | Compound | Cytotoxicity Parameter | Value |

| L1210 (Murine Leukemia) | L-Methotrexate | IC50 | 0.002 µM[6] |

| L1210 (Murine Leukemia) | D-Methotrexate | IC50 | Poor inhibitor[1][2] |

| CCRF-CEM (Human Leukemia) | L-Methotrexate | IC50 | Data not available |

| CCRF-CEM (Human Leukemia) | D-Methotrexate | IC50 | Poor inhibitor[1][2] |

Note: While qualitative data indicates D-methotrexate is a poor inhibitor of cell growth, specific IC50 values are not consistently reported in the literature.

Experimental Protocols

To rigorously assess the biological activity of methotrexate enantiomers, standardized and well-defined experimental protocols are essential.

Chiral Separation of Methotrexate Enantiomers

Prior to any biological assessment, the separation of the D- and L-enantiomers is a critical first step. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common method.[1][2]

Protocol: Chiral HPLC Separation of Methotrexate Enantiomers

-

Column: Chirobiotic T, Chiracel OJ, or a human serum albumin column.[1]

-

Mobile Phase: A polar organic mobile phase is often effective. For example, a mobile phase containing L-proline and cupric nitrate can be used with an octadecyl silica column.[1][2]

-

Detection: UV detection at 303 nm.[1]

-

Validation: The method should be validated according to ICH guidelines for parameters such as precision, accuracy, and suitability.[1]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the DHFR enzyme.

Protocol: Spectrophotometric DHFR Inhibition Assay

-

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

-

Reagents:

-

Purified human recombinant DHFR.

-

NADPH solution.

-

Dihydrofolic acid (DHF) solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Methotrexate enantiomers (L- and D-MTX) at various concentrations.

-

-

Procedure: a. In a 96-well plate, add assay buffer, NADPH, and the methotrexate enantiomer at the desired concentration. b. Add the DHFR enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding DHF. d. Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader.

-

Data Analysis: a. Calculate the rate of NADPH oxidation (decrease in absorbance over time). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity Assessment

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

Cancer cell lines (e.g., L1210, CCRF-CEM).

-

Complete cell culture medium.

-

Methotrexate enantiomers (L- and D-MTX) at various concentrations.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Replace the medium with fresh medium containing various concentrations of the methotrexate enantiomers. Include a vehicle control (medium without drug). c. Incubate the cells for a specified period (e.g., 48 or 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the drug concentration. d. Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Visualization of Signaling Pathways and Experimental Workflows

Methotrexate's Impact on Nucleotide Synthesis

The primary mechanism of action of methotrexate is the inhibition of DHFR, which disrupts the folate cycle and subsequently inhibits the de novo synthesis of purines and pyrimidines, essential precursors for DNA and RNA.

Caption: Methotrexate's inhibition of DHFR disrupts folate metabolism.

Potential Involvement of the JAK-STAT Pathway

Recent evidence suggests that methotrexate may also exert its anti-inflammatory and immunomodulatory effects through the inhibition of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[8]

Caption: Potential inhibition of the JAK-STAT pathway by Methotrexate.

Experimental Workflow for Comparing Enantiomers

A logical and systematic workflow is crucial for the comprehensive evaluation of the biological activities of drug enantiomers.

Caption: Workflow for comparing the biological activity of enantiomers.

Conclusion

The stereochemistry of methotrexate plays a pivotal role in its biological activity. While both L- and D-methotrexate can inhibit DHFR, the L-enantiomer is significantly more cytotoxic due to its superior cellular uptake and intracellular polyglutamylation. The presence of the D-enantiomer in pharmaceutical preparations, even as an impurity, could potentially influence the overall therapeutic outcome. A thorough understanding of the distinct pharmacological profiles of each enantiomer is therefore critical for drug development, quality control, and personalized medicine. Further research is warranted to obtain more precise quantitative data on the differential activities of methotrexate enantiomers to fully elucidate their clinical significance.

References

- 1. Methotrexate determination in pharmaceuticals by enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Deep Dive into the Stereoisomeric Pharmacokinetics of Methotrexate

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the pharmacokinetics of methotrexate (MTX) isomers, focusing on the clinically significant L-methotrexate and its D-enantiomer. A thorough understanding of the stereospecific differences in the absorption, distribution, metabolism, and excretion of these isomers is critical for optimizing therapeutic efficacy and safety in clinical applications.

Executive Summary

Methotrexate, a cornerstone of chemotherapy and autoimmune disease treatment, is a chiral molecule typically administered as the L-isomer (L-MTX). The pharmacokinetics of L-MTX are well-documented; however, the behavior of its counterpart, D-methotrexate (D-MTX), is less understood yet reveals critical insights into the stereoselective handling of this important drug. This guide synthesizes key findings on the comparative pharmacokinetics of L-MTX and D-MTX, highlighting profound differences in their gastrointestinal absorption while noting similarities in their renal excretion. This information is vital for drug development professionals seeking to understand the complete disposition of methotrexate and its potential enantiomeric impurities.

Comparative Pharmacokinetics of L- and D-Methotrexate

The disposition of methotrexate in the body is highly dependent on its stereochemistry. The L-isomer is actively transported and absorbed, whereas the D-isomer is poorly absorbed from the gastrointestinal tract, a key distinction that dictates their systemic exposure and potential utility.

Absorption

Oral bioavailability of L-MTX is approximately 60% at doses of 30 mg/m² or less[1][2]. In stark contrast, the D-isomer exhibits negligible oral absorption. A clinical study demonstrated that after a 10 mg oral dose of D-MTX, less than 3% was recovered in the urine over 24 hours, indicating minimal intestinal absorption[1]. This difference is attributed to the stereospecificity of intestinal transporters responsible for methotrexate uptake.

Distribution

Following intravenous administration, both isomers are distributed in the body. L-MTX has an initial volume of distribution of about 0.18 L/kg, with a steady-state volume of distribution between 0.4 to 0.8 L/kg[1]. After an intravenous bolus injection, plasma concentrations of D-MTX were observed to decline in a biexponential manner, becoming undetectable after approximately 16 hours[1].

Metabolism

The primary metabolic pathways for L-MTX involve intracellular conversion to active polyglutamated forms by the enzyme folylpolyglutamate synthase, and hepatic metabolism to 7-hydroxymethotrexate[2]. While specific metabolic studies on D-MTX are scarce, its use as a marker compound suggests it is metabolically more inert than the L-isomer[3].

Excretion

Renal excretion is the primary elimination route for methotrexate[2]. A pivotal study comparing the isomers found that the renal elimination rates of D-MTX and L-MTX were nearly identical[1]. This suggests that the renal clearance mechanisms, including glomerular filtration and active tubular secretion, are not significantly stereoselective. However, D-MTX also undergoes extensive biliary secretion. The median ratio of biliary to renal excretion for D-MTX was found to be 0.94, a finding that allowed its use as a marker to estimate the significant enterohepatic recirculation of the actively absorbed L-MTX[1].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for both L- and D-methotrexate, compiled from available clinical data.

Table 1: Comparative Pharmacokinetic Parameters of Methotrexate Isomers

| Parameter | L-Methotrexate | D-Methotrexate | Key Difference | Reference |

| Oral Bioavailability | ~60% (at doses ≤30 mg/m²) | < 3% | Very High | [1][2] |

| Route of Elimination | Primarily Renal (80-90%), Biliary | Renal and Biliary | D-MTX has extensive biliary secretion | [1] |

| Renal Elimination Rate | - | Nearly identical to L-MTX | Low | [1] |

| Plasma Half-life (low dose) | ~3-10 hours | Plasma levels undetectable after ~16h (IV) | - | [1][2] |

Table 2: General Pharmacokinetic Parameters for L-Methotrexate (Clinically Used Isomer)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (oral) | [4] |

| Plasma Protein Binding | ~50% | [3] |

| Initial Volume of Distribution (IV) | ~0.18 L/kg | [1] |

| Steady-State Volume of Distribution (IV) | 0.4 - 0.8 L/kg | [1] |

| Terminal Half-life (low dose) | 3-10 hours | [1] |

| Terminal Half-life (high dose) | 8-15 hours | [1] |

Detailed Experimental Protocols

The foundational data for the pharmacokinetics of D-MTX comes from the 1984 study by Hendel and Brodthagen. The methodology employed is detailed below.

Study Design to Determine D-MTX Pharmacokinetics

-

Objective: To examine the absorption and elimination kinetics of D-methotrexate and use it as a reference marker to estimate the enterohepatic cycling of L-methotrexate.

-

Subjects: The study involved nine patients undergoing treatment for psoriasis.

-

Drug Administration:

-

Intravenous (IV): A 10 mg dose of D-MTX was administered as a bolus injection.

-

Oral: A 10 mg dose of D-MTX was administered orally.

-

-

Sample Collection:

-

Plasma: Blood samples were collected at specified time intervals following IV administration to determine the plasma concentration-time profile.

-

Urine: Urine was collected for 24 hours following both oral and IV administration to quantify the amount of excreted D-MTX.

-

-

Analytical Method: Plasma and urine concentrations of D-MTX were measured, likely using a competitive protein binding assay or a similar method available at the time, to determine its absorption and elimination rate constants.

Visualizations: Workflows and Pathways

To better illustrate the concepts described, the following diagrams have been generated using the DOT language.

Experimental Workflow

Cellular Transport and Metabolic Pathway

Conclusion and Implications

The pharmacokinetic profiles of methotrexate isomers are markedly different, primarily due to the stereoselective nature of gastrointestinal absorption. L-methotrexate, the therapeutically active form, is efficiently absorbed via the reduced folate carrier system, leading to systemic availability. Conversely, D-methotrexate is poorly absorbed, rendering it unsuitable for oral administration as a therapeutic agent. However, its distinct pharmacokinetic properties, particularly its extensive biliary secretion and near-identical renal clearance to the L-isomer, make it an invaluable tool for clinical pharmacology studies investigating the enterohepatic recirculation of L-methotrexate. For drug development professionals, these findings underscore the critical importance of stereochemistry in drug disposition and highlight the need for enantiomer-specific analytical methods in pharmacokinetic and quality control studies.

References

(R)-Methotrexate as a Methotrexate Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), an antagonist of folic acid, is a cornerstone therapy for a range of diseases, including various cancers and autoimmune disorders like rheumatoid arthritis. The therapeutic efficacy of methotrexate is primarily attributed to its (S)-enantiomer, which is the active form of the drug. However, during the synthesis of methotrexate, the formation of its stereoisomer, (R)-methotrexate, can occur as an impurity. The presence of this enantiomeric impurity is of significant interest to researchers, scientists, and drug development professionals as it may have different pharmacological and toxicological properties, potentially impacting the overall safety and efficacy of the drug product. This technical guide provides a comprehensive overview of (R)-methotrexate as an impurity, including its biological activity, analytical detection, and the underlying signaling pathways of methotrexate action.

Chemical Properties and Synthesis

Methotrexate, chemically known as N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, possesses a chiral center in the glutamic acid moiety. This gives rise to two enantiomers: the pharmacologically active (S)-methotrexate and the (R)-methotrexate impurity.

Biological Activity of (R)-Methotrexate vs. (S)-Methotrexate

The biological activity of methotrexate is primarily mediated through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis. The (S)-enantiomer of methotrexate is a potent inhibitor of DHFR. Emerging evidence suggests that the (R)-enantiomer exhibits significantly lower biological activity.

Table 1: Comparative Biological Activity of Methotrexate Enantiomers

| Parameter | (S)-Methotrexate | (R)-Methotrexate | Reference(s) |

| DHFR Inhibition (IC50) | 0.12 ± 0.07 µM | Significantly less potent | |

| Cell Proliferation Inhibition (IC50) | Daoy cells: 9.5x10⁻² µMSaos-2 cells: 3.5x10⁻² µM | Not reached within tested concentrations | |

| Induction of Apoptosis | Induces apoptosis in T-lymphocytic cell lines | Effects not well-characterized |

Signaling Pathways of Methotrexate

The mechanism of action of methotrexate is multifaceted, extending beyond simple DHFR inhibition. Key signaling pathways affected by methotrexate include:

-

Folate Metabolism Pathway: The primary mechanism involves the competitive inhibition of DHFR, leading to a depletion of tetrahydrofolate (THF). This disrupts the synthesis of purines and thymidylate, thereby inhibiting DNA and RNA synthesis and cell proliferation.

-

Adenosine Signaling Pathway: Methotrexate treatment leads to an increase in intracellular adenosine monophosphate (AMP), which is subsequently released from the cell and converted to adenosine. Adenosine, a potent anti-inflammatory agent, acts on cell surface receptors to suppress inflammatory responses.

-

JAK/STAT Pathway: Methotrexate has been shown to inhibit the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, which is crucial for the signaling of many pro-inflammatory cytokines.

-

Apoptosis Induction: Methotrexate can induce apoptosis, particularly in activated T-lymphocytes, which contributes to its immunosuppressive effects. This can be mediated by the generation of reactive oxygen species (ROS) and activation of the Jun N-terminal kinase (JNK) pathway.

Caption: Major signaling pathways affected by (S)-Methotrexate.

Experimental Protocols

Chiral Separation of Methotrexate Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of methotrexate enantiomers. Chiral stationary phases (CSPs) are essential for this separation.

Protocol:

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral column: Astec® CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mm.

-

-

Mobile Phase:

-

A polar organic mobile phase is generally effective. A mixture of methanol, acetic acid, and triethylamine is commonly used. A typical starting point is a ratio of 100:0.1:0.1 (v/v/v). Optimization of the mobile phase composition may be required.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Column temperature: 25°C.

-

Detection wavelength: 303 nm.

-

Injection volume: 20 µL.

-

-

Sample Preparation:

-

Dissolve the methotrexate sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject the sample and record the chromatogram.

-

The (S)- and (R)-enantiomers will elute at different retention times.

-

-

Quantification:

-

Create a calibration curve using standards of known concentrations for both (S)- and (R)-methotrexate.

-

Calculate the concentration of the (R)-methotrexate impurity in the sample based on the peak area and the calibration curve.

-

Chiral Separation of Methotrexate Enantiomers by Capillary Electrophoresis

Capillary Electrophoresis (CE) is another powerful technique for the enantioselective analysis of methotrexate, offering high resolution and short analysis times.

Protocol:

-

Instrumentation:

-

Capillary electrophoresis system with a UV detector.

-

Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

-

-

Background Electrolyte (BGE):

-

Prepare a buffer solution containing a chiral selector. A common BGE consists of a phosphate buffer (e.g., 50 mM, pH 7.0) containing a cyclodextrin derivative such as hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration of 10-20 mM.

-

-

Electrophoretic Conditions:

-

Voltage: 15-25 kV.

-

Temperature: 25°C.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Detection wavelength: 280 nm.

-

-

Sample Preparation:

-

Dissolve the methotrexate sample in the BGE to a suitable concentration (e.g., 0.1 mg/mL).

-

-

Procedure:

-

Condition the capillary with 0.1 M NaOH, followed by water, and then the BGE.

-

Inject the sample and apply the voltage.

-

The enantiomers will migrate at different velocities and be detected at different times.

-

-

Quantification:

-

Use a similar calibration approach as described for HPLC to quantify the (R)-methotrexate impurity.

-

Workflow for (R)-Methotrexate Impurity Analysis

The analysis and control of stereoisomeric impurities like (R)-methotrexate is a critical aspect of pharmaceutical quality control. A typical workflow involves a series of steps from initial detection to routine monitoring.

Caption: A logical workflow for the analysis and control of (R)-Methotrexate impurity.

Conclusion

The presence of (R)-methotrexate as an impurity in methotrexate drug products warrants careful consideration due to its potential to differ in biological activity from the therapeutically active (S)-enantiomer. Robust analytical methods, such as chiral HPLC and capillary electrophoresis, are essential for the accurate detection and quantification of this impurity. A thorough understanding of the synthesis process and the implementation of a stringent quality control workflow are critical to ensure the safety and efficacy of methotrexate-based therapies. Further research into the specific pharmacological and toxicological profile of (R)-methotrexate will provide a more complete picture of its potential impact on patient outcomes.

The Dawn of Chemotherapy: A Technical History of Methotrexate

An In-depth Guide on the Discovery, Mechanism, and Foundational Significance of a Landmark Anticancer Agent

This technical guide provides a comprehensive overview of the discovery and history of methotrexate, a pivotal drug that marked the beginning of the modern era of chemotherapy. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into the scientific journey from initial observations to a cornerstone of cancer treatment.

The Genesis of Antifolate Therapy: A Paradigm Shift

The story of methotrexate begins not with a direct search for a cancer cure, but with a crucial observation about the role of folic acid in cell proliferation. In the mid-1940s, the prognosis for children with acute lymphoblastic leukemia (ALL) was universally grim.[1][2] Dr. Sidney Farber, a pathologist at Boston's Children's Hospital, noted that administering folic acid, a B vitamin known to be essential for cell growth, seemed to accelerate the progression of leukemia in his young patients.[1][2][3][4][5] This led to a revolutionary hypothesis: if folic acid fueled the cancer's growth, then a compound that blocked its action—a folate antagonist—might be able to starve the cancer cells.[6]

This line of reasoning prompted a collaboration with Dr. Yellapragada Subbarao at Lederle Laboratories, who was working on synthesizing chemical analogues of folic acid.[6][7] The first of these antifolates to be tested was aminopterin (4-aminopteroyl-glutamic acid).[6]

The Farber Trials: First Glimmers of Hope

In the winter of 1947, Dr. Farber began a clinical trial, administering aminopterin to children with advanced ALL.[6] The results, published in the New England Journal of Medicine in 1948, were a landmark in medical history.[6][8] For the first time, temporary remissions were achieved in children with this devastating disease.[1][3][6][9]

Summary of Initial Aminopterin Trial (1947-1948)

| Parameter | Finding | Source |

| Drug | Aminopterin (4-aminopteroyl-glutamic acid) | [8][9] |

| Patient Population | 16 children with acute lymphoblastic leukemia | [1][3][6][9] |

| Primary Outcome | 10 of the 16 children experienced temporary remission. | [3][6][9] |

| Remission Characteristics | Clinical, hematologic, and pathologic evidence of improvement. | [1] |

| Duration of Remission | The longest complete remission off therapy was 47 days. | [3][9] |

Experimental Protocol Overview

-

Compound: Aminopterin, a potent folic acid antagonist.

-

Administration: Daily administration to children in the late stages of acute leukemia.[4]

-

Monitoring: Close observation of clinical symptoms and hematological markers to assess response and toxicity.

The primary toxicities observed were severe stomatitis (mouth sores) and bone marrow suppression.[3][9]

From Aminopterin to Methotrexate: A Safer Alternative

Following the initial success with aminopterin, other folic acid analogues were developed.[7] Around 1950, amethopterin, now known as methotrexate, was synthesized.[7] Animal studies in 1956 demonstrated that methotrexate had a better therapeutic index than aminopterin, meaning it was more effective with less toxicity.[7] This led to the gradual replacement of aminopterin with methotrexate in clinical practice.[7]

Mechanism of Action: Dihydrofolate Reductase Inhibition